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molecular formula C22H17N3O2 B8706542 2,3-Bis(4-methylphenyl)-5-nitroquinoxaline

2,3-Bis(4-methylphenyl)-5-nitroquinoxaline

Cat. No. B8706542
M. Wt: 355.4 g/mol
InChI Key: RMKXDLVTLDQNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799894B2

Procedure details

1.84 g (12 mmol) of 2,3-diaminonitrobenzene and 2.38 g (10 mmol) of 4,4′-dimethylbenzil were dissolved in 40 g of a mixed solvent of acetic acid and methanol (1:1) and reacted at a reaction temperature of 80° C. for 4 hours. After completion of the reaction, the solvent was removed and the resulting reaction product was extracted by means of a silica gel column.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([C:21]([C:23]2[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=2)=O)=O)=[CH:15][CH:14]=1>C(O)(=O)C.CO>[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[C:21]([C:23]3[CH:24]=[CH:25][C:26]([CH3:29])=[CH:27][CH:28]=3)=[N:1][C:2]3[C:7](=[CH:6][CH:5]=[CH:4][C:3]=3[N+:9]([O-:11])=[O:10])[N:8]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)[N+](=O)[O-]
Name
Quantity
2.38 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C
Name
mixed solvent
Quantity
40 g
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at a reaction temperature of 80° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the resulting reaction product
EXTRACTION
Type
EXTRACTION
Details
was extracted by means of a silica gel column

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C1=NC2=CC=CC(=C2N=C1C1=CC=C(C=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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